

RIP1 kinase inhibitor 4 structure and chemical properties

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Compound of Interest

Compound Name: *RIP1 kinase inhibitor 4*

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An In-Depth Technical Guide to RIP1 Kinase Inhibitor 4

A Comprehensive Overview for Researchers and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a range of diseases. This technical guide provides a detailed examination of a potent and selective inhibitor, **RIP1 Kinase Inhibitor 4** (also known as RIPK1-IN-4), focusing on its chemical properties, mechanism of action, and the experimental protocols for its evaluation.

Chemical and Physical Properties

RIP1 Kinase Inhibitor 4 is a small molecule inhibitor characterized by the following properties:

Property	Value	Reference
IUPAC Name	1-[4-(1-aminoisoquinolin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea	[1]
CAS Number	1481641-08-0	[1] [2]
Molecular Formula	C ₂₃ H ₂₃ N ₅ O ₂	[1] [2]
Molecular Weight	401.46 g/mol	[2]
Appearance	Solid powder	[1]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in DMSO (225-250 mg/mL)	[1] [2]
Storage	Store at -20°C for long-term stability	[2]

A distinct compound, also referred to as "**RIP1 kinase inhibitor 4** (Example 3)," is associated with CAS number 2919836-00-1. This molecule possesses a molecular formula of C₂₃H₂₃N₅ and a molecular weight of 369.46 g/mol .[\[3\]](#) Notably, it is described as being capable of penetrating the blood-brain barrier (BBB) and exhibits an EC₅₀ of less than 100 nM.[\[3\]](#)[\[4\]](#)

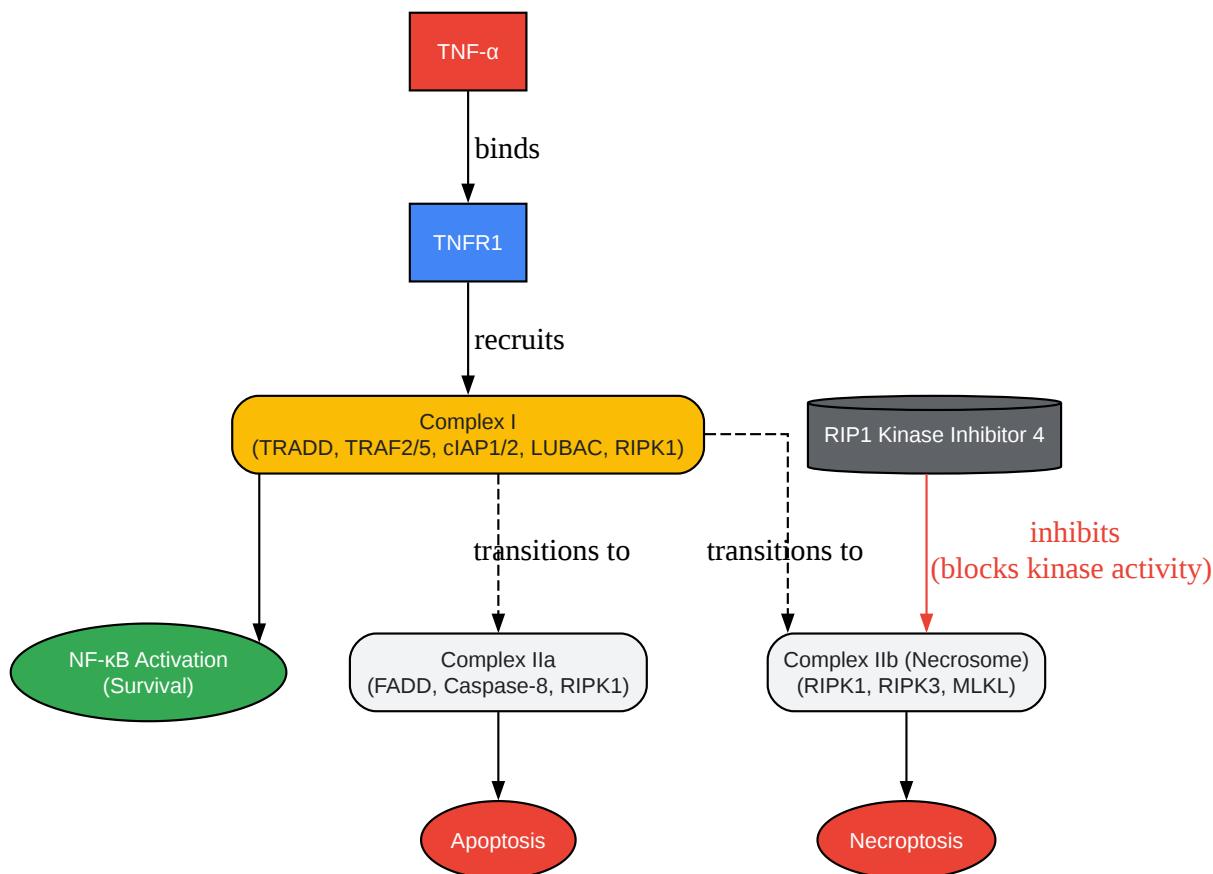
Biological Activity and Mechanism of Action

RIP1 Kinase Inhibitor 4 (CAS 1481641-08-0) is a potent and selective, type II inhibitor of RIPK1 kinase.[\[1\]](#)[\[2\]](#) It functions by binding to an allosteric site on the kinase, specifically stabilizing the DLG-out inactive conformation.[\[2\]](#) This mode of inhibition prevents the kinase from adopting its active state, thereby blocking downstream signaling.

The inhibitor has demonstrated significant potency in biochemical assays, with a reported IC₅₀ of 16 nM for RIPK1 and 10 nM in an ADP-Glo kinase assay.[\[1\]](#)[\[2\]](#)

Signaling Pathway of RIPK1

RIPK1 is a key signaling node, particularly in the Tumor Necrosis Factor (TNF) receptor 1 (TNFR1) pathway. Upon TNF- α binding to TNFR1, a signaling complex (Complex I) is formed, which can lead to the activation of the pro-survival transcription factor NF- κ B. Alternatively, under certain conditions, a secondary cytosolic complex (Complex II) can form, leading to either apoptosis (caspase-dependent) or necroptosis (caspase-independent). RIPK1's kinase activity is essential for the induction of necroptosis.



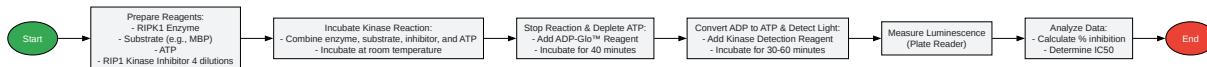
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Figure 1: Simplified RIPK1 signaling pathway.

Experimental Protocols

ADP-Glo™ Kinase Assay for RIPK1 Inhibition

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.



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Figure 2: Workflow for the ADP-Glo™ kinase assay.

Methodology:

- Reagent Preparation: Prepare solutions of recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and serial dilutions of **RIP1 Kinase Inhibitor 4** in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Kinase Reaction: In a 384-well plate, combine the RIPK1 enzyme, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
- Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a luciferase reaction. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescent signal using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

TNF-α-Induced Necroptosis Assay in HT-29 Cells

This cell-based assay measures the ability of the inhibitor to protect cells from necroptosis induced by TNF-α in the presence of a pan-caspase inhibitor.

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Figure 3: Workflow for the TNF-α-induced necroptosis assay.

Methodology:

- Cell Culture: Culture human colon adenocarcinoma HT-29 cells in appropriate media and seed them into 96-well plates.
- Compound Treatment: Pre-treat the cells with serial dilutions of **RIP1 Kinase Inhibitor 4** for 1-2 hours.
- Necroptosis Induction: Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL), a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM), and optionally a SMAC mimetic (e.g., 1 µM LCL161).
- Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
- Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
- Data Analysis: Normalize the viability data to untreated controls and calculate the percentage of protection conferred by the inhibitor. Determine the EC50 value from the dose-response curve.

Conclusion

RIP1 Kinase Inhibitor 4 is a valuable research tool for investigating the roles of RIPK1 in health and disease. Its high potency and selectivity, combined with a well-defined mechanism of action, make it a suitable candidate for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for assessing its inhibitory activity and cellular efficacy. Further investigation into the pharmacokinetic properties and *in vivo*

efficacy of RIPK1-IN-4 and its analogs, such as the BBB-penetrant variant, is warranted to fully elucidate their therapeutic potential.

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